![molecular formula C24H30N4O2 B1139080 (1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one CAS No. 492-02-4](/img/structure/B1139080.png)
(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Overview
Description
High affinity and subtype selective α6β2 and α4β2 partial agonist (Ki values are 12 and 26nM for rat α6β2 and α4β2 receptors respectively). Has low affinity for α3β4 and α7 receptors (Ki values are 4.8 and 13 μM for human α3β4 and rat α7 receptors respectively). Stimulates dopamine release from striatal slices in vitro. Attenuates nicotine-induced self-administration and conditional place preference in rats.
Scientific Research Applications
Nicotine Addiction Treatment
The cytisine derivatives, CC4 and CC26, have been found to reduce nicotine-induced conditioned place preference in zebrafish . This suggests that CC4 could potentially be used in treatments for nicotine addiction .
Cancer Treatment
CC4 has been used in the development of a novel anti-CEACAM5 monoclonal antibody, which has shown to suppress colorectal tumor growth and enhance NK cells-mediated tumor immunity . This indicates that CC4 could be a potential therapeutic agent in cancer treatment .
Microbiome Therapy
Clostridiales strains, including CC4, have been found to mediate effective anti-cancer immune responses against solid tumors . This suggests that CC4 could be used in microbiome therapies for cancer treatment .
Industrial Applications
Thermoresponsive biopolymers, such as Thermopsidine, have been found to increase the conversion rate at high temperatures, which enhances the efficiency of industrial operations . They can be used in biodegradation, biofuel, and biomass production .
Drug Delivery Systems
Thermoresponsive biopolymers have been used in the development of stimuli-responsive hydrogels for drug delivery systems . These hydrogels can control the release of various drugs and therapeutic agents .
Textile-Based Transdermal Therapy
Thermoresponsive biopolymers have been used in textile-based transdermal therapy . This non-invasive method can overcome the poor bioavailability of drugs from conventional non-invasive administration .
Mechanism of Action
Target of Action
The primary targets of CC4, also known as Thermopsidine, are the α4β2 and α6β2 neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in mediating striatal dopamine release .
Mode of Action
CC4 acts as a selective partial agonist at α4β2/α6β2 nAChRs . It binds to these receptors, partially activating them, and when co-incubated with nicotine, it reduces nicotine-induced dopamine release . This interaction with its targets results in changes in the dopamine release mechanism, which is a key factor in the reward system of the brain .
Result of Action
The molecular and cellular effects of CC4’s action primarily involve the modulation of dopamine release in the brain. By acting as a partial agonist at α4β2/α6β2 nAChRs, CC4 can reduce nicotine-induced dopamine release . This modulation of dopamine release could potentially influence behaviors associated with the reward system, such as addiction.
properties
IUPAC Name |
(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23-5-1-3-21-19-9-17(13-27(21)23)11-25(15-19)7-8-26-12-18-10-20(16-26)22-4-2-6-24(30)28(22)14-18/h1-6,17-20H,7-16H2/t17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXDAVFCJPDCNA-VNTMZGSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCN4CC5CC(C4)C6=CC=CC(=O)N6C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)CCN4C[C@@H]5C[C@H](C4)C6=CC=CC(=O)N6C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099002 | |
Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
CAS RN |
492-02-4 | |
Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 492-02-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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